(R)-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is a chiral amino acid derivative that features a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the pyrrolidinone ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized pyrrolidinone derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature makes it valuable for studying stereochemistry and enantiomeric interactions .
Medicine
Medically, ®-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is investigated for its potential therapeutic applications, including as an anticonvulsant and neuroprotective agent. Its ability to interact with specific molecular targets in the brain makes it a candidate for treating neurological disorders .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various synthetic processes .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but lacking the amino acid moiety.
Pyrrolidin-1-yl)pyrimidine: Another related compound featuring a pyrrolidinone ring fused with a pyrimidine ring
Uniqueness
®-2-Amino-3-(2-oxopyrrolidin-1-yl)propanoic acid is unique due to its combination of a chiral amino acid and a pyrrolidinone ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H12N2O3 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-oxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H12N2O3/c8-5(7(11)12)4-9-3-1-2-6(9)10/h5H,1-4,8H2,(H,11,12)/t5-/m1/s1 |
InChI Key |
XRBTZHZASNOAJX-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1CC(=O)N(C1)CC(C(=O)O)N |
Origin of Product |
United States |
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